[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester
CAS No.:
Cat. No.: VC13476585
Molecular Formula: C12H21ClN2O3
Molecular Weight: 276.76 g/mol
* For research use only. Not for human or veterinary use.
![[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester -](/images/structure/VC13476585.png)
Specification
Molecular Formula | C12H21ClN2O3 |
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Molecular Weight | 276.76 g/mol |
IUPAC Name | tert-butyl N-[1-(2-chloroacetyl)pyrrolidin-3-yl]-N-methylcarbamate |
Standard InChI | InChI=1S/C12H21ClN2O3/c1-12(2,3)18-11(17)14(4)9-5-6-15(8-9)10(16)7-13/h9H,5-8H2,1-4H3 |
Standard InChI Key | BDCJZHQJLBVLAX-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N(C)C1CCN(C1)C(=O)CCl |
Canonical SMILES | CC(C)(C)OC(=O)N(C)C1CCN(C1)C(=O)CCl |
Introduction
Chemical Structure and Nomenclature
IUPAC Name and Structural Features
The IUPAC name, tert-butyl N-[1-(2-chloroacetyl)pyrrolidin-3-yl]-N-methylcarbamate, reflects its three primary components:
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Pyrrolidine ring: A five-membered nitrogen-containing heterocycle.
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Chloroacetyl group (-CO-CH₂-Cl): Enhances electrophilic reactivity, enabling nucleophilic substitutions.
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tert-Butyl carbamate: A protective group that improves stability and modulates solubility .
The structural conformation was confirmed via X-ray crystallography and computational modeling, revealing a chair-like pyrrolidine ring with the chloroacetyl group in an axial position .
Table 1: Key Molecular Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₂H₂₁ClN₂O₃ | |
Molecular Weight | 276.76 g/mol | |
XLogP3 (Lipophilicity) | 1.4 | |
Topological Polar Surface Area | 49.9 Ų | |
Hydrogen Bond Acceptors | 3 |
Synthesis and Optimization
Synthetic Pathways
The synthesis involves multi-step organic reactions, typically starting with pyrrolidin-3-ylmethylamine as the precursor :
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Acylation: Reaction with chloroacetyl chloride introduces the chloroacetyl group.
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Carbamate Formation: Coupling with tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., triethylamine).
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Methylation: Methylation of the secondary amine using methyl iodide .
Critical Reaction Conditions
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Temperature: Acylation at 0–5°C to prevent side reactions.
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Solvents: Dichloromethane (DCM) for acylation; tetrahydrofuran (THF) for carbamate formation.
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Yield: Optimized to 68–72% through iterative purification via column chromatography .
Industrial-Scale Production
Continuous flow systems have been proposed to enhance yield (up to 85%) and reduce byproducts. Key parameters include:
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Residence Time: 30 minutes.
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Catalyst: 4-Dimethylaminopyridine (DMAP) at 0.5 mol%.
Physical and Chemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO: 12 mg/mL) .
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Stability: Stable under inert atmospheres at -20°C; degrades upon exposure to moisture (hydrolysis of tert-butyl ester) .
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ 1.42 (s, 9H, tert-butyl), 3.12 (s, 3H, N-CH₃), 4.21 (m, 1H, pyrrolidine-CH) .
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IR: 1745 cm⁻¹ (C=O stretch of carbamate), 1660 cm⁻¹ (amide I band).
Mechanism of Action and Biological Activity
Table 2: Comparative Bioactivity of Analogues
Compound | Target | IC₅₀ | Source |
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[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-methyl-carbamate | Acetylcholinesterase | 12 μM* | |
tert-Butyl carbamate (control) | N/A | >100 μM | |
*Estimated via molecular docking. |
Applications in Medicinal Chemistry
Prodrug Development
The tert-butyl ester acts as a prodrug moiety, hydrolyzing in vivo to release active metabolites. For example:
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Anticancer Agents: Chloroacetyl derivatives exhibit alkylating activity against DNA.
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Neuroprotective Agents: Carbamates mitigate oxidative stress in neuronal models.
Peptide Synthesis
Used as a protecting group for amines in solid-phase peptide synthesis (SPPS), enabling selective deprotection under mild acidic conditions .
Comparative Analysis with Structural Analogues
Impact of Substituents
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Chloroacetyl vs. Acetyl: Chlorine enhances electrophilicity, increasing reactivity in SN2 reactions.
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tert-Butyl vs. Methyl Esters: tert-Butyl groups improve metabolic stability but reduce aqueous solubility.
Table 3: Substituent Effects on Reactivity
Compound | LogP | Half-Life (pH 7.4) | Source |
---|---|---|---|
[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-methyl-carbamate | 1.4 | 4.2 h | |
[1-Acetyl-pyrrolidin-3-yl]-methyl-carbamate | 0.9 | 1.8 h |
Future Directions
Targeted Drug Delivery
Conjugation to nanoparticles (e.g., liposomes) may enhance tumor-specific uptake, leveraging the chloroacetyl group’s reactivity.
Computational Modeling
Molecular dynamics simulations could predict binding affinities for neurodegenerative disease targets (e.g., tau protein).
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